

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid structure

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Compound of Interest

Compound Name: Octahydro-1H-indole

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An In-Depth Technical Guide on the Core Structure of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Introduction

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid derivative that serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals.^[1] Its rigid conformational structure and specific stereochemistry are pivotal to the biological activity of the final drug products. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and its role as the core component of the potent angiotensin-converting enzyme (ACE) inhibitor, Perindoprilat.^[2]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Chemical Structure and Properties

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, possesses a unique fused ring system with three defined chiral centers at positions 2, 3a, and 7a, all in the 'S' configuration.^[1] This specific stereoisomer is the biologically relevant precursor for certain ACE inhibitors.^[1]

Table 1: Chemical and Physical Properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Property	Value	Reference(s)
IUPAC Name	(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid	[3]
CAS Number	80875-98-5	[3][4]
Molecular Formula	C ₉ H ₁₅ NO ₂	[3][4]
Molecular Weight	169.22 g/mol	[3][4]
Melting Point	267-269 °C	[1][4]
Appearance	White to off-white solid/powder	[1][5][6]
Solubility	Sparingly soluble in methanol, slightly soluble in water.	[5]
Optical Rotation	[α]D -45.6 (c 0.46, MeOH)	[1]

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

The most common and stereoselective method for synthesizing (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation[2]

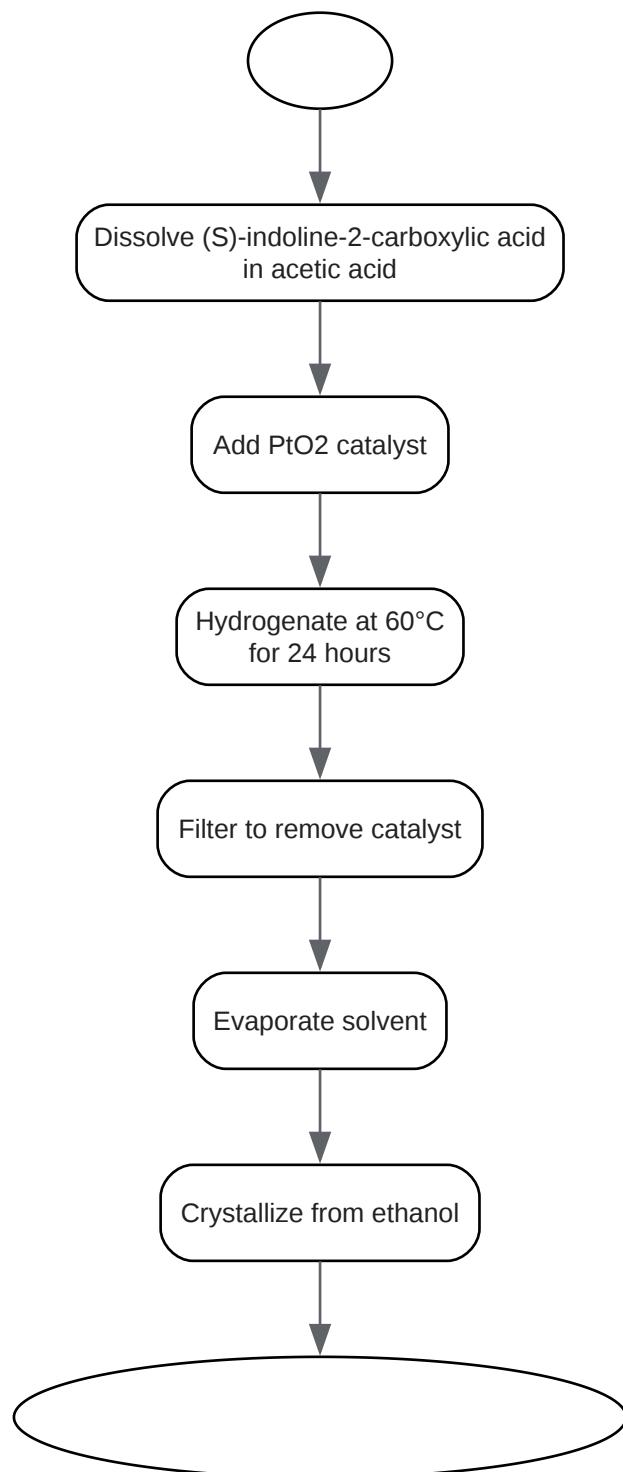
Materials:

- (S)-indoline-2-carboxylic acid
- Acetic acid

- Platinum(IV) oxide (PtO_2)
- Ethanol
- Hydrogenation apparatus

Procedure:

- A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared in a suitable reaction vessel.
- Platinum(IV) oxide (300 mg) is added to the solution as a catalyst.
- The mixture is hydrogenated at 60 °C under hydrogen pressure (e.g., 5 bar) for 24 hours.[\[1\]](#)
[\[5\]](#)
- After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.
- The solvent is evaporated to dryness under reduced pressure.
- The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-**octahydro-1H-indole**-2-carboxylic acid as a white solid.



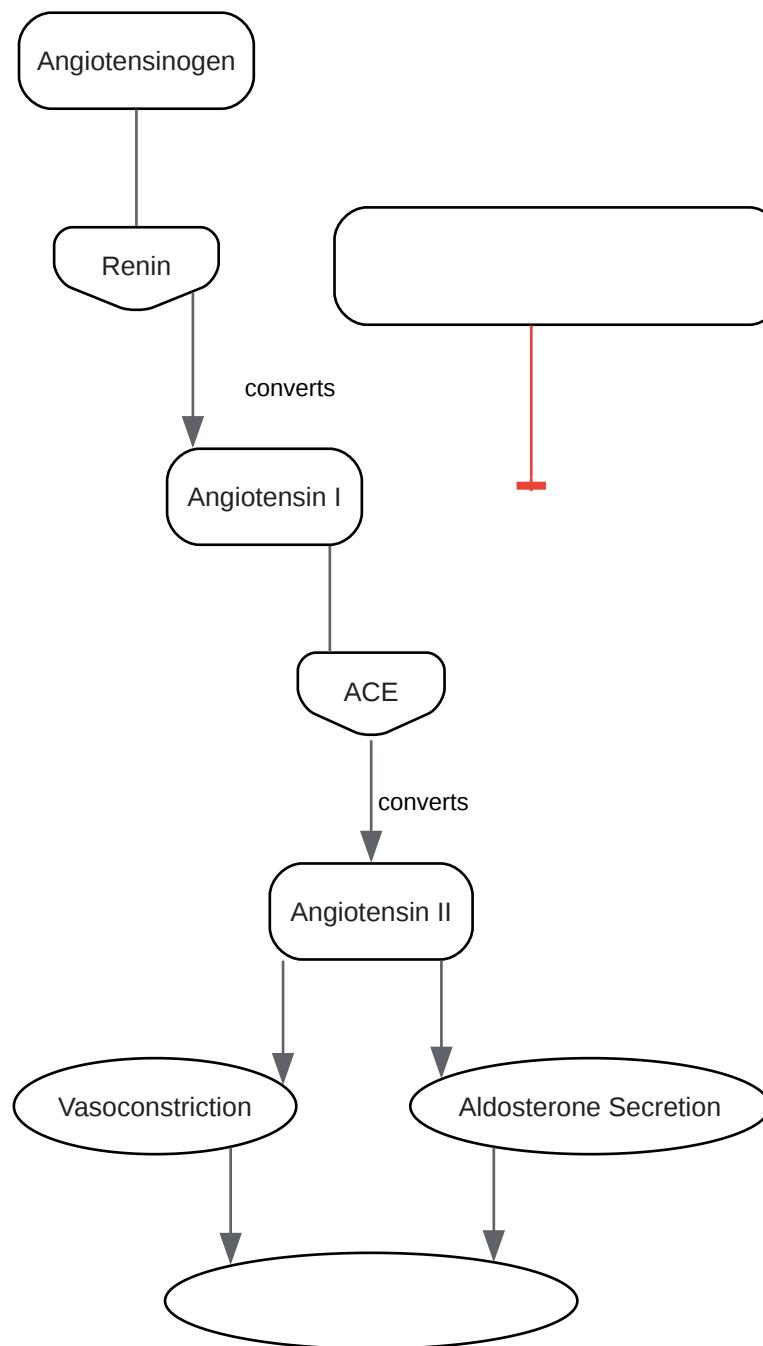
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Synthesis of (2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid**.

Role in Perindoprilat and Mechanism of Action

(2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid** forms the structural backbone of Perindoprilat, the active metabolite of the prodrug Perindopril.[2][7] Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[2][8]

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[9] ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[10] Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention.[11] By inhibiting ACE, Perindoprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.[8][9][11]



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Perindoprilat's inhibition of the RAAS pathway.

Synthesis and Biological Activity of Perindoprilat

Experimental Protocol: Synthesis of Perindoprilat

Perindoprilat can be synthesized from its benzyl ester precursor, which is formed by coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.[\[12\]](#) The final step involves the deprotection of the benzyl group via catalytic hydrogenation.

Materials:[\[12\]](#)

- (2S,3aS,7aS)-1-[(S)-N-((S)-1-ethoxycarbonylbutyl)alanyl]octahydro-1H-indole-2-carboxylic acid, benzyl ester
- Methylcyclohexane
- 5% Palladium-on-carbon
- Water
- Hydrogenation apparatus

Procedure:[\[12\]](#)

- The benzyl ester precursor (1 kg) is dissolved in methylcyclohexane (1 liter) and transferred to a hydrogenator.
- A suspension of 5% palladium-on-carbon (0.13 kg) in methylcyclohexane (0.4 liters) is added, followed by water (3.2 liters).
- The mixture is hydrogenated under a pressure of 0.5 bar at a temperature of 15-30 °C until the theoretical amount of hydrogen is absorbed.
- The catalyst is removed by filtration.
- The aqueous phase of the filtrate is washed with methylcyclohexane.
- The aqueous phase is then lyophilized to yield Perindoprilat.

Experimental Protocol: In Vitro ACE Inhibition Assay[\[3\]](#)

This protocol is based on the spectrophotometric method of Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).

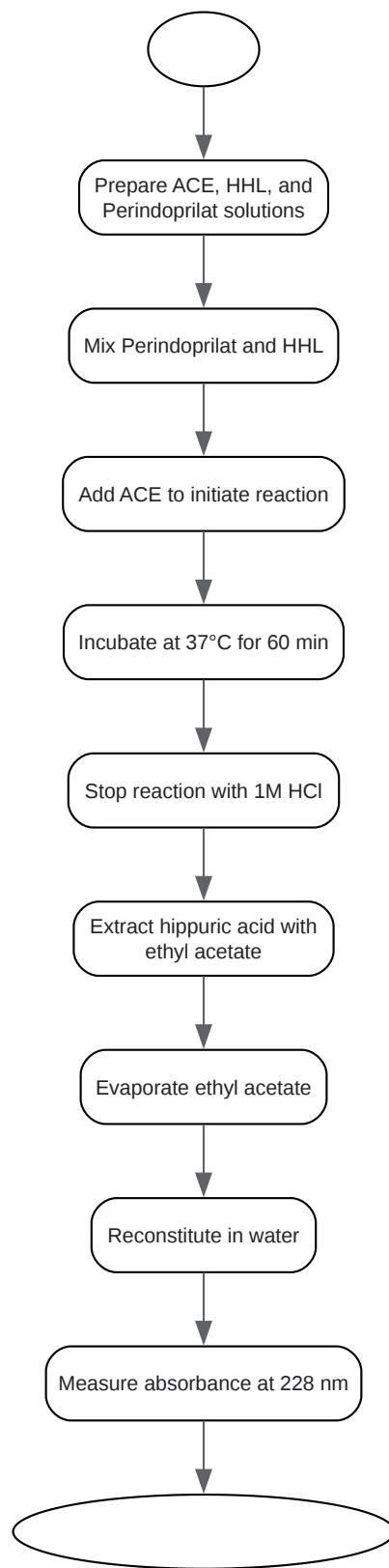
Materials:

- Angiotensin-Converting Enzyme (ACE) solution (e.g., 0.25 U/mL)
- Hippuryl-histidyl-leucine (HHL) solution (e.g., 8 mM)
- Perindoprilat solutions at various concentrations
- Borate buffer (pH 8.3)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- UV-Visible Spectrophotometer

Procedure:

- Prepare solutions of ACE, HHL, and Perindoprilat in borate buffer.
- In a test tube, add 20 μ L of the Perindoprilat solution.
- Add 50 μ L of the HHL substrate solution.
- Initiate the reaction by adding 10 μ L of the ACE solution and mix thoroughly.
- Incubate the mixture for 60 minutes at 37°C.
- Stop the reaction by adding 62.5 μ L of 1 M HCl.
- Extract the hippuric acid formed with 375 μ L of ethyl acetate.
- Evaporate the ethyl acetate layer to dryness.
- Reconstitute the dried hippuric acid in a known volume of water.

- Measure the absorbance at 228 nm.
- Calculate the percent inhibition and the IC_{50} value.



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Workflow for in vitro ACE inhibition assay.

Quantitative Data on ACE Inhibition

The inhibitory potency of Perindoprilat is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value.

Table 2: In Vitro and In Vivo ACE Inhibitory Activity of Perindoprilat

Assay Type	Parameter	Value	Species	Administration	Reference(s)
In Vitro	IC ₅₀	In the nanomolar range	-	-	[13]
In Vivo	Displacement of Radioligand from Plasma and Kidney ACE	50%	Rat	Oral gavage of perindopril	[2]
In Vivo	Displacement of Radioligand from Lung, Aorta, and Brain ACE	16 to 32 mg/kg	Rat	Oral gavage of perindopril	[2]
In Vivo	ACE Inhibition in Plasma	>90% inhibition within 1 hour	Rat	Oral gavage of perindopril (1, 4, or 8 mg/kg)	[2]

Conclusion

The specific stereochemistry of (2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid** is fundamental to its role as a key building block for a class of highly effective ACE inhibitors. Its rigid, bicyclic structure provides a scaffold that, when appropriately functionalized, interacts with high affinity and specificity with the active site of the angiotensin-converting enzyme. The detailed understanding of its structure, synthesis, and incorporation into active pharmaceutical ingredients like Perindoprilat is essential for the ongoing research and development of novel cardiovascular therapies. The experimental protocols and data presented in this guide offer a valuable resource for scientists and researchers in this field.

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